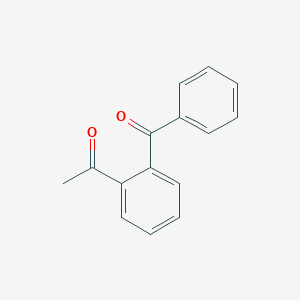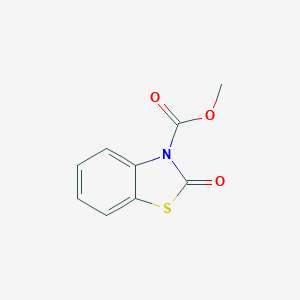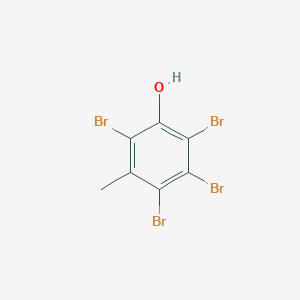
Tetrabromo-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabromo-m-cresol (TBC) is a brominated phenol that is used as a preservative in a variety of industrial and consumer products. It is a white powder that is soluble in water, ethanol, and acetone. TBC is commonly used in cosmetics, personal care products, and as a wood preservative. It is also used as a disinfectant in the medical and veterinary fields.
作用機序
Tetrabromo-m-cresol works by disrupting the cell membrane of microorganisms, leading to cell death. It also inhibits the growth and replication of cancer cells. The exact mechanism of action is not fully understood, but it is believed to involve the oxidation of cellular components.
生化学的および生理学的効果
Tetrabromo-m-cresol has been shown to have low toxicity in humans and animals. However, prolonged exposure to high concentrations of Tetrabromo-m-cresol can cause skin irritation and respiratory problems. Tetrabromo-m-cresol has also been shown to have estrogenic activity, which can disrupt the endocrine system.
実験室実験の利点と制限
Tetrabromo-m-cresol is a relatively inexpensive and easy-to-use compound that can be used in a variety of laboratory settings. However, its toxicity and potential for endocrine disruption make it unsuitable for certain types of experiments. In addition, the use of Tetrabromo-m-cresol as a preservative in consumer products can lead to contamination of laboratory samples.
将来の方向性
There are several areas of research that could benefit from further study of Tetrabromo-m-cresol. These include:
1. Developing new methods for synthesizing Tetrabromo-m-cresol that are more efficient and environmentally friendly.
2. Investigating the potential use of Tetrabromo-m-cresol as a treatment for antibiotic-resistant infections.
3. Studying the effects of Tetrabromo-m-cresol on the microbiome and its potential impact on human health.
4. Examining the potential for Tetrabromo-m-cresol to be used as a tool in the study of protein structure and function.
5. Investigating the potential for Tetrabromo-m-cresol to be used as a biomarker for exposure to environmental contaminants.
In conclusion, Tetrabromo-m-cresol is a versatile compound that has a wide range of applications in industry and scientific research. While it has been shown to be effective in fighting microorganisms and cancer cells, its potential for toxicity and endocrine disruption must be carefully considered. Further research is needed to fully understand the mechanisms of action and potential uses of Tetrabromo-m-cresol.
合成法
Tetrabromo-m-cresol can be synthesized through the bromination of m-cresol. The reaction is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction yields a mixture of mono-, di-, and tribrominated products, which are then separated through fractional distillation.
科学的研究の応用
Tetrabromo-m-cresol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Tetrabromo-m-cresol is also being investigated as a potential treatment for certain types of cancer. In addition, Tetrabromo-m-cresol has been used as a tool in the study of protein structure and function.
特性
CAS番号 |
58169-99-6 |
|---|---|
製品名 |
Tetrabromo-m-cresol |
分子式 |
C7H4Br4O |
分子量 |
423.72 g/mol |
IUPAC名 |
2,3,4,6-tetrabromo-5-methylphenol |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)6(11)7(12)4(2)9/h12H,1H3 |
InChIキー |
UNPZKTDWJIQJJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
正規SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |
その他のCAS番号 |
58169-99-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



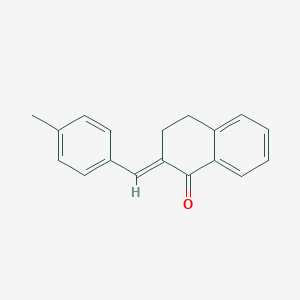
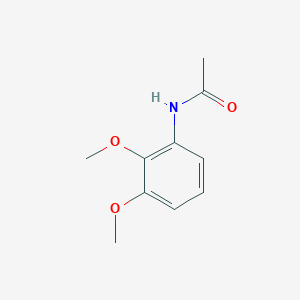
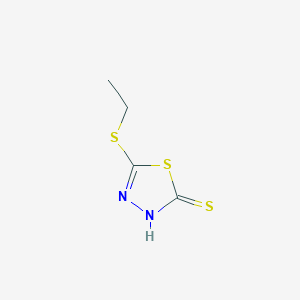

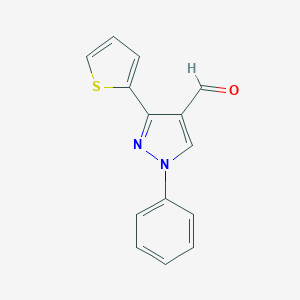

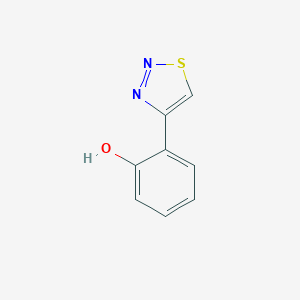
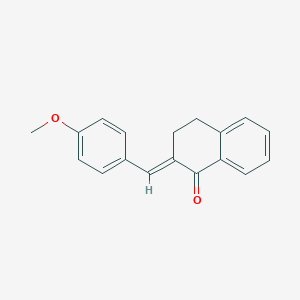
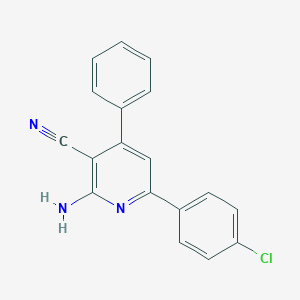
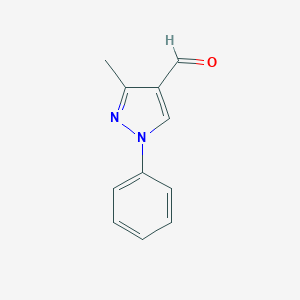
![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
